N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a difluorophenyl group, a nitro-substituted pyrazole, and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Pyrazole Group: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Difluorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a candidate for developing new pharmaceuticals due to its unique structural features.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the nitro group could participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-(2,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide: Substitution of fluorine with chlorine may affect its chemical properties and interactions.
Uniqueness
The presence of both difluorophenyl and nitro-substituted pyrazole groups in N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide makes it unique compared to similar compounds
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C17H15F2N5O4 |
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Molecular Weight |
391.33 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15F2N5O4/c1-8-16(24(26)27)9(2)23(21-8)7-12-10(3)28-22-15(12)17(25)20-14-5-4-11(18)6-13(14)19/h4-6H,7H2,1-3H3,(H,20,25) |
InChI Key |
HDQKRSNXRMXYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)F)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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